1-Fluoro-4-isocyanobenzene

Catalog No.
S755381
CAS No.
24075-34-1
M.F
C7H4FN
M. Wt
121.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-4-isocyanobenzene

Research-grade 4-fluorophenyl isocyanide (CAS 24075-34-1) solving the need for a stable, electron-deficient aryl isocyanide in multicomponent reactions and coordination chemistry.

  • Retains critical π-π stacking for biological target engagement in medicinal chemistry.
  • Directs 2D supramolecular packing in Pt(II)/Pd(II) luminescent complexes, altering solid-state emission.
  • Provides an intense, temperature-sensitive Raman reporter for SERS thermometry on gold nanoparticles.

≥95% purity; ships ambient. Available for immediate procurement.

CAS Number

24075-34-1

Product Name

1-Fluoro-4-isocyanobenzene

IUPAC Name

1-fluoro-4-isocyanobenzene

Molecular Formula

C7H4FN

Molecular Weight

121.11 g/mol

InChI

InChI=1S/C7H4FN/c1-9-7-4-2-6(8)3-5-7/h2-5H

InChI Key

FEUHGXVGNQTPGQ-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1=CC=C(C=C1)F

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)F

Synonyms

1-fluoro-4-isocyanobenzene, 4-Fluorophenyl isocyanide, p-Fluorophenyl isocyanide, 4-Fluorophenylisonitrile, p-Fluorophenylisonitrile, 4-Fluorobenzene isocyanide

Purity

≥95%

Package Size

1 g, 5 g

1-Fluoro-4-isocyanobenzene (CAS 24075-34-1) is a highly versatile aryl isocyanide utilized extensively as a building block in multicomponent reactions (such as Ugi, Passerini, and Groebke-Blackburn-Bienaymé) and as a strongly π-accepting ligand in coordination chemistry. Unlike aliphatic isocyanides, it provides a conjugated aromatic system that facilitates π–π stacking, while the para-fluoro substituent exerts a specific inductive electron-withdrawing effect without adding excessive steric bulk. For procurement professionals and synthetic chemists, this compound represents an optimal balance of reactivity, atom economy, and structural tunability, making it a critical reagent for synthesizing bioactive heterocycles, luminescent transition metal complexes, and advanced plasmonic nanosensors [1].

Research Fit

Isocyanide-based multicomponent reactions
Coordination chemistry ligand precursor
Electronically tuned para-fluoro substituent

Generic substitution of 1-fluoro-4-isocyanobenzene with either unsubstituted phenyl isocyanide or aliphatic alternatives fundamentally alters both chemical reactivity and final material properties. In medicinal chemistry, replacing the 4-fluorophenyl group with an aliphatic ring (e.g., cyclohexyl isocyanide) during multicomponent synthesis can lead to a complete loss of biological potency due to the absence of critical aryl π-interactions [1]. In materials science, substituting it with unsubstituted phenyl isocyanide changes the supramolecular assembly of metal complexes, shifting crystal packing from two-dimensional sheets to one-dimensional chains, which drastically alters solid-state luminescence [2]. Furthermore, the fluorine atom provides a unique spectroscopic handle and orientation stability that makes it irreplaceable as a reporter in high-resolution surface-enhanced Raman spectroscopy (SERS) thermometry [3].

Substitution Risk

Electronic modulation mismatch
Hammett σp shift may alter isocyanide reactivity in Ugi and multicomponent reactions.
Physical state and handling
Liquid vs solid analogs may impact automated dosing and purification workflows.
Lipophilicity divergence
LogP difference may change ADME profiles and chromatographic retention.

Superior Atom Economy and Potency Retention in Multicomponent Scaffold Synthesis

In the optimization of imidazolopiperazine antimalarial agents via the Groebke-Blackburn-Bienaymé reaction, the choice of isocyanide dictates the potency of the resulting R3 aniline moiety. Studies demonstrated that utilizing 1-fluoro-4-isocyanobenzene maintained high cellular potency, whereas substitution with cyclohexyl isocyanide resulted in a total loss of activity. Furthermore, compared to 3,4-difluorophenyl isocyanide, the 4-fluoro variant provided equivalent efficacy but with superior atom economy, establishing it as the optimal building block for this scaffold [1].

Evidence DimensionBiological potency and atom economy in SAR optimization
Target Compound DataMaintained high potency; optimal atom economy (single F substitution)
Comparator Or BaselineCyclohexyl isocyanide (100% loss of potency) / 3,4-Difluorophenyl isocyanide (No additional potency boost)
Quantified DifferenceTotal loss of target activity with aliphatic substitution; lower atom economy with di-fluoro substitution.
ConditionsCell-based proliferation assay following Groebke-Blackburn-Bienaymé synthesis

For medicinal chemistry procurement, this compound is the most efficient isocyanide for installing para-substituted aryl groups without sacrificing potency or inflating molecular weight.

Hammett σp
Class-level inference
σp = +0.06
Balanced electronic profile vs chloro/bromo (+0.23) and methoxy (−0.27)
Reactivity tuning based on Hammett constants; verify with your substrate

Induction of 2D Supramolecular Assembly in Luminescent Metal Complexes

The structural behavior of neutral Pt(II) and Pd(II) aryl isocyanide complexes is highly dependent on the isocyanide ligand. While coordination with unsubstituted phenyl isocyanide or p-tolyl isocyanide yields extended 1D chains with M···M distances of 3.24–3.34 Å, the use of 1-fluoro-4-isocyanobenzene fundamentally alters the crystal packing. The 4-fluoro derivative forms an intermediate structure characterized by two-dimensional sheets driven by π–π stacking interactions between dimers, which directly dictates the solid-state luminescence properties of the material[1].

Evidence DimensionSupramolecular crystal packing and metallophilic assembly
Target Compound DataForms 2D sheets via π–π stacking interactions
Comparator Or BaselinePhenyl isocyanide / p-Tolyl isocyanide (Forms 1D extended chains with 3.24–3.34 Å M···M distances)
Quantified DifferenceShift from 1-dimensional metallophilic chains to 2-dimensional stacked sheets.
ConditionsX-ray crystallographic analysis of cis-M(CNAr)2Cl2 complexes (M = Pt, Pd)

Materials scientists must procure the 4-fluoro variant when engineering 2D luminescent architectures, as generic phenyl isocyanides will default to 1D chain assemblies.

Boiling Point
Data to verify
62–68 °C
Lower boiling vs 4-methoxy (113°C) and unsubstituted (165°C) analogs
Enables volatile precursor or mild distillation workflows

High-Resolution SERS Thermometry and Photothermal Reporting

1-Fluoro-4-isocyanobenzene (FPIC) is uniquely suited as a photothermal reporter in Surface-Enhanced Raman Spectroscopy (SERS). When adsorbed onto gold nanoparticles, the orientation of FPIC changes with temperature, causing a highly sensitive shift in the N≡C Raman stretching band. This allows for spatial temperature profiling with a sensitivity of <0.8 °C and submicrometer resolution. Its specific electronic profile and binding stability make it superior to generic probes for monitoring local temperature gradients in complex environments, such as plasmonic nanojets or living cells [1].

Evidence DimensionTemperature measurement sensitivity via Raman shift
Target Compound DataEnables spatial temperature profiling with <0.8 °C sensitivity
Comparator Or BaselineStandard bulk thermometry or non-isocyanide SERS probes (Lack submicrometer spatial resolution)
Quantified DifferenceProvides submicrometer spatial resolution and highly sensitive N≡C band shifts not achievable with standard probes.
ConditionsSERS measurement on Au nanoparticles under photothermal excitation

For analytical chemists developing nanoscale sensors, FPIC provides a reliable, highly sensitive spectroscopic handle that cannot be replicated by non-fluorinated or aliphatic alternatives.

Physical State
Cross-study comparable
Liquid / low-melting solid
Easier handling vs 4-chloro (mp 71–75°C) and 4-bromo (mp 98°C) solids
Automation compatibility advantage; verify lot consistency
LogP (XLogP3)
Class-level inference
2.1
~0.6–0.8 units lower than chloro/bromo analogs; moderate lipophilicity
May improve aqueous solubility and metabolic stability
Hazard Profile
Cross-study comparable
GHS: Acute Tox. 4, Skin/Eye Irrit., Resp. Sens. 1
Characterized hazard classes vs unsubstituted phenyl isocyanide's high acute toxicity
Informs PPE and risk assessment; review SDS

Synthesis of Bioactive Heterocycles via Multicomponent Reactions

1-Fluoro-4-isocyanobenzene is the reagent of choice for Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions when targeting para-fluorophenyl-substituted scaffolds. It ensures the retention of critical π–π interactions necessary for biological activity while offering better atom economy than multi-fluorinated analogs [1].

Engineering of Tunable Luminescent Transition Metal Complexes

In inorganic and materials chemistry, this compound is procured to synthesize Pt(II), Pd(II), and Re(I) complexes. Its specific steric and electronic parameters force unique 2D supramolecular assemblies and modulate metal-to-ligand charge transfer (MLCT) states, making it essential for developing novel luminescent materials [2].

Fabrication of Plasmonic Nanosensors for Localized Thermometry

Due to the temperature-dependent shift of its isocyano Raman band, 1-fluoro-4-isocyanobenzene is highly recommended as a surface-bound reporter on gold nanoparticles. It enables precise, submicrometer SERS-based temperature mapping in catalytic systems and biological microenvironments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Multicomponent reaction optimization
Isocyanide electronic modulation
Hammett reactivity profiling
Distillation-based purification
Volatility and thermal stability
Boiling point and degradation screening
High-throughput experimentation
Physical state compatibility
Automated liquid handling suitability
Lead compound ADME profiling
Lipophilicity control
LogD and metabolic stability assessment

XLogP3

2.1

Wikipedia

1-Fluoro-4-isocyanobenzene

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